

Post-Synthesis Modification of Peptides Containing Orn(Dde): Application Notes and Protocols

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Compound of Interest

Compound Name: *Fmoc-Orn(Dde)-OH*

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This document provides detailed application notes and protocols for the post-synthesis modification of peptides incorporating the orthogonally protected amino acid Ornithine(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), or Orn(Dde). The Dde protecting group offers a versatile strategy for the site-specific modification of peptides, enabling the synthesis of complex structures such as branched peptides, cyclic peptides, and bioconjugates.

Introduction

The use of Orn(Dde) in solid-phase peptide synthesis (SPPS) allows for the selective deprotection of the ornithine side-chain amine under mild conditions that are orthogonal to the standard Fmoc and Boc protecting group strategies. This orthogonality is crucial for introducing modifications at a specific position within a peptide sequence while the peptide remains attached to the solid support. The most common method for Dde removal is treatment with a dilute solution of hydrazine in a suitable solvent.

Applications

The selective deprotection of the Orn(Dde) side chain opens up a wide range of possibilities for peptide modification, including:

- **Branched Peptides:** The newly exposed amine can serve as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched or dendritic peptides.[\[1\]](#)
- **Cyclic Peptides:** Intramolecular cyclization between the ornithine side-chain amine and a carboxylic acid group elsewhere in the peptide sequence can be performed to generate lactam-bridged cyclic peptides.[\[2\]](#)
- **Bioconjugation:** The ornithine side chain can be functionalized with a variety of molecules, such as fluorophores, chelating agents, or polyethylene glycol (PEG), to create tailored bioconjugates for diagnostic or therapeutic applications.
- **Peptide-Drug Conjugates:** The selective modification of the ornithine residue allows for the attachment of small molecule drugs to a peptide backbone.

Quantitative Data Summary

The efficiency of Dde deprotection and subsequent modification reactions can be influenced by several factors, including the peptide sequence, the accessibility of the reaction site, and the specific reaction conditions. The following tables summarize quantitative data from representative examples found in the literature. It is important to note that these values may vary depending on the specific peptide and experimental setup.

Peptide Sequence (Example)	Deprotect ion Conditions	Deprotect ion Time	Deprotect ion Yield/Purity	Subsequent Modification	Modification Yield/Purity	Reference
Hca-Orn(Dde)-Pro-D-Cha-Trp(Boc)-Arg(Pbf)-Wang resin	2% Hydrazine in DMF	Not Specified	25.53% (linear peptide after cleavage)	Not Applicable	Not Applicable	[3]
Not Specified	4% Hydrazine in DMF (3 x 3 min)	9 min	Near Complete (by HPLC)	Not Applicable	Not Applicable	[4]

Peptide Modification	Cyclization/Conjugation Method	Coupling Reagents	Yield	Purity	Reference
On-resin Side-Chain Lactamization	Intramolecular amide bond formation	HATU, DIPEA	Variable (sequence dependent)	High	[2]
On-resin Cyclization (gp41 MPER analogues)	Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)	Not Applicable	60-75% (recovered yield)	High (after single HPLC purification)	[5]
Solution-phase Cyclization	Amide bond formation	FDPP	up to 80% (purified yield)	High	Not Found in search results

Experimental Protocols

Protocol 1: Selective Deprotection of Orn(Dde) Side Chain

This protocol describes the on-resin removal of the Dde protecting group from the side chain of an ornithine residue.

Materials:

- Peptide-resin containing Orn(Dde)
- N,N-Dimethylformamide (DMF)
- Hydrazine monohydrate
- 2% (v/v) Hydrazine in DMF solution
- Shaker or bubbler for resin agitation

Procedure:

- Swell the peptide-resin in DMF for 30 minutes.
- Drain the DMF.
- Add the 2% hydrazine in DMF solution to the resin (approximately 10 mL per gram of resin).
- Agitate the resin at room temperature. The reaction progress can be monitored spectrophotometrically by measuring the absorbance of the solution at 290 nm, which corresponds to the release of the Dde-hydrazine adduct.
- The deprotection is typically complete within 30-60 minutes. Multiple treatments of shorter duration (e.g., 3 x 10 minutes) can also be effective.
- Drain the hydrazine solution.
- Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of hydrazine.
- The resin is now ready for the subsequent modification step.

Note: Hydrazine is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Protocol 2: On-Resin Acylation of the Ornithine Side Chain

This protocol describes the acylation of the deprotected ornithine side-chain amine with a carboxylic acid.

Materials:

- Peptide-resin with deprotected Orn side chain (from Protocol 1)
- Carboxylic acid to be coupled
- Coupling reagent (e.g., HATU, HBTU)
- Base (e.g., DIPEA, N-methylmorpholine)
- N,N-Dimethylformamide (DMF)

Procedure:

- Dissolve the carboxylic acid (3-5 equivalents relative to the resin loading) in DMF.
- Add the coupling reagent (e.g., HATU, 3-5 equivalents) and the base (e.g., DIPEA, 6-10 equivalents) to the carboxylic acid solution.
- Pre-activate the mixture for 5-10 minutes at room temperature.
- Add the activated carboxylic acid solution to the peptide-resin.
- Agitate the reaction mixture at room temperature for 1-2 hours, or until the coupling is complete as determined by a negative ninhydrin test.
- Drain the coupling solution.

- Wash the resin with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and finally DMF (3 x 10 mL).
- The resin can then be subjected to further peptide synthesis steps or cleaved from the support.

Protocol 3: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)

This protocol describes the formation of a lactam bridge between the deprotected ornithine side-chain amine and the side-chain carboxyl group of an acidic amino acid (e.g., Asp or Glu).

Materials:

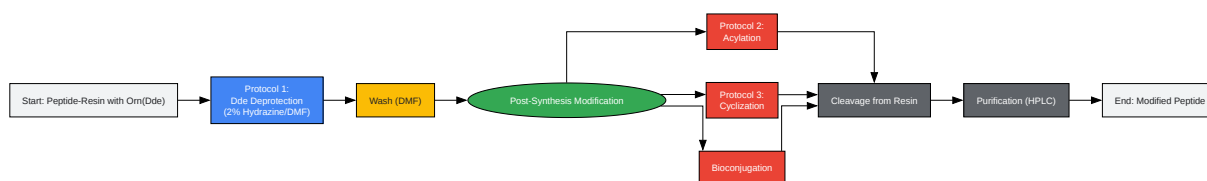
- Peptide-resin containing a deprotected Orn side chain and a deprotected acidic amino acid side chain.
- Coupling reagent (e.g., PyBOP, HATU)
- Base (e.g., DIPEA)
- N,N-Dimethylformamide (DMF)

Procedure:

- Ensure both the ornithine and the acidic amino acid side chains are deprotected. The acidic side chain may be protected with an allyl group, which can be removed orthogonally with a palladium catalyst.
- Swell the resin in DMF.
- In a separate vessel, dissolve the coupling reagent (3 equivalents) and the base (6 equivalents) in DMF.
- Add the coupling solution to the resin. The reaction is typically performed at high dilution to favor intramolecular cyclization over intermolecular oligomerization.

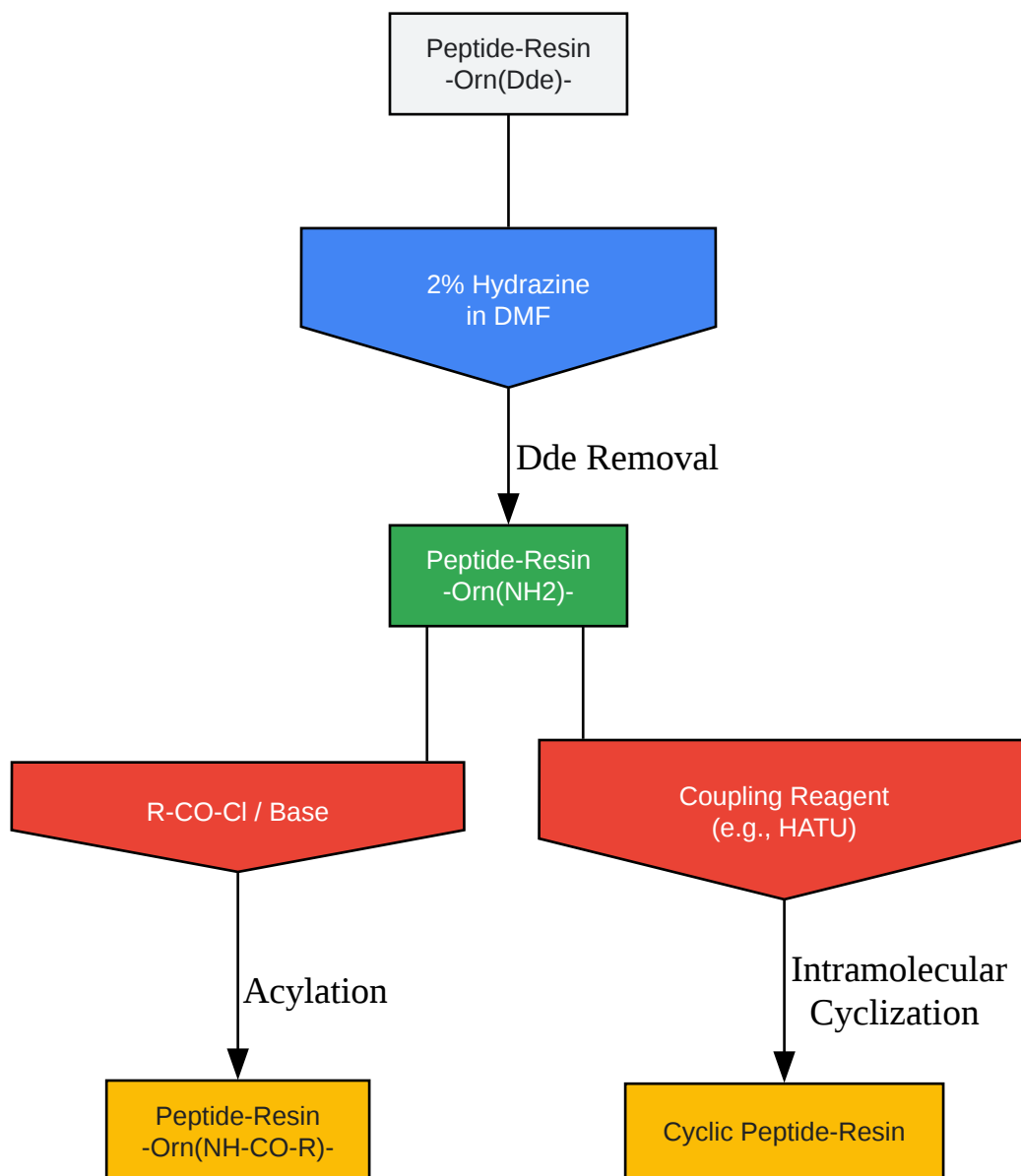
- Agitate the reaction mixture at room temperature for 2-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC-MS.
- Once the cyclization is complete, drain the solution.
- Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
- The cyclic peptide can then be cleaved from the resin and purified.

Visualizations



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Caption: General workflow for post-synthesis modification of Orn(Dde)-containing peptides.



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Caption: Key chemical transformations in Orn(Dde) post-synthesis modification.

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